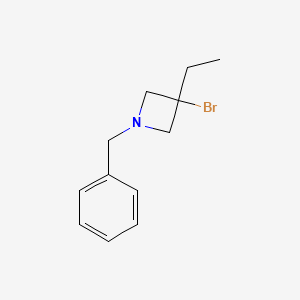

1-Benzyl-3-bromo-3-ethylazetidine

Description

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

1-benzyl-3-bromo-3-ethylazetidine |

InChI |

InChI=1S/C12H16BrN/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

IEECGLXIZJMCJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of α,β-Dibromoimines

- Starting from 2-ethylpropenal, bromination is performed using bromine (Br2) in dichloromethane (CH2Cl2) to yield α,β-dibromoaldehydes.

- These aldehydes are then condensed with benzylamine derivatives (e.g., benzylamine or substituted benzylamines) in the presence of titanium(IV) chloride (TiCl4) and triethylamine (Et3N) to form α,β-dibromoimines.

Reductive Cyclization to Aziridines

- The α,β-dibromoimines undergo reductive cyclization using sodium borohydride (NaBH4) in methanol under reflux conditions.

- This step produces 2-bromomethyl-2-ethylaziridines, which are key intermediates in the synthesis.

Thermal Ring Expansion to Azetidines

- The 2-bromomethyl-2-ethylaziridines are heated under reflux in acetonitrile (MeCN) for approximately 15 hours.

- This thermal treatment induces ring expansion, converting the aziridine ring into the four-membered azetidine ring, specifically yielding 1-benzyl-3-bromo-3-ethylazetidine in nearly quantitative yields.

- The mechanism involves formation of bicyclic aziridinium intermediates, which open at the more hindered carbon to give the 3-bromo-3-ethylazetidine structure.

Alternative Reduction Methods and Challenges

- Attempts to reduce α,β-dibromoimines with lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF) under reflux conditions tend to yield aziridines or ring-opened amines rather than the desired azetidines.

- This highlights the importance of sodium borohydride reduction and thermal ring expansion as the preferred method.

Process Flow Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 2-ethylpropenal | Br2 in CH2Cl2 | α,β-Dibromoaldehyde |

| 2 | Condensation with benzylamine | TiCl4, Et3N in Et2O | α,β-Dibromoimine |

| 3 | Reduction | NaBH4 in MeOH, reflux | 2-Bromomethyl-2-ethylaziridine |

| 4 | Thermal ring expansion | Reflux in MeCN, 15 h | This compound |

Research Findings and Optimization Notes

- The thermal ring expansion step is critical and must be carefully controlled to avoid side reactions such as ring opening or polymerization.

- The use of acetonitrile as solvent provides optimal yields due to its polarity and boiling point.

- The molar ratio of reagents and reaction times have been optimized to achieve near-quantitative conversion.

- Attempts to directly obtain 3-bromoazetidines from imines using LiAlH4 reduction are less successful, often requiring prolonged reaction times and resulting in mixtures of products.

- The synthetic utility of 3-bromo-3-ethylazetidines extends beyond their preparation, serving as versatile intermediates for further functionalization, including nucleophilic substitutions yielding 3-alkoxy, 3-aryloxy, and 3-amino derivatives.

Comparative Data Table of Key Azetidine Derivatives Preparation

Additional Synthetic Routes and Industrial Considerations

- Alternative methods include the reaction of benzhydrylamine with 1-bromo-3-chloropropane in the presence of butanol, water, and potassium carbonate to form N-benzhydrylazetidine intermediates, which can be further processed by hydrogenolysis and base treatment to yield azetidine derivatives.

- These methods emphasize the importance of protecting groups, hydrogenolysis catalysts (such as palladium on charcoal), and controlled reaction atmospheres (pressurized hydrogen gas) for efficient synthesis.

- The presence of water and non-nucleophilic bases during cyclization steps promotes ring closure and improves yields.

- Temperature control (85–150 °C, optimally 95–105 °C) and agitation are critical parameters for successful cyclization and product isolation.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-3-ethylazetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyl group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate.

Reduction Reactions: The azetidine ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in acidic or basic aqueous solutions is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent for azetidine rings.

Major Products Formed:

Substitution: Formation of azetidine derivatives with various functional groups.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-Benzyl-3-bromo-3-ethylazetidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates . These intermediates can interact with biological macromolecules, leading to various biological effects. The benzyl and ethyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-Benzyl-3-bromo-3-ethylazetidine, its properties are compared to three analogs: 3-bromoazetidine , 1-benzyl-3-ethylazetidine , and 3-bromo-3-methylazetidine . Key differences in structure, reactivity, and spectral data are outlined below.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Polarity :

- The benzyl group in this compound increases lipophilicity compared to unsubstituted 3-bromoazetidine, as reflected in its higher Rf value (0.52 vs. 0.30*) .

- The absence of bromine in 1-benzyl-3-ethylazetidine results in a higher Rf (0.65*), suggesting reduced polarity due to the lack of a strong electronegative group.

Reactivity and Stability: The bromine atom in this compound enhances its susceptibility to nucleophilic substitution (e.g., Suzuki coupling or amination) compared to non-brominated analogs. Steric hindrance from the ethyl group may slow reaction kinetics relative to 3-bromo-3-methylazetidine, where the smaller methyl group imposes less steric bulk.

Spectroscopic Distinctions: The ethyl group’s protons (δ 1.03–2.10 ppm) and benzyl aromatic protons (δ 7.28–7.33 ppm) in this compound are absent in simpler analogs like 3-bromoazetidine . Bromine’s electron-withdrawing effect deshields adjacent protons, causing upfield/downfield shifts absent in non-brominated derivatives.

Lower yields in hypothetical analogs (e.g., 60–70% for 3-bromoazetidine*) may reflect challenges in introducing multiple substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.